molecular formula C7H4BrNS B1268465 2-Bromobenzothiazole CAS No. 2516-40-7

2-Bromobenzothiazole

Cat. No.: B1268465
CAS No.: 2516-40-7
M. Wt: 214.08 g/mol
InChI Key: DRLMMVPCYXFPEP-UHFFFAOYSA-N
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Description

2-Bromobenzothiazole is an organic compound with the molecular formula C7H4BrNS. It is a derivative of benzothiazole, where a bromine atom is substituted at the second position of the benzothiazole ring. This compound is known for its applications in various fields, including pharmaceuticals and material science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminobenzenethiol with bromine in the presence of a suitable solvent. Another method includes the cyclization of N-(2-bromophenyl)thiourea in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of benzothiazole. This process involves the reaction of benzothiazole with bromine in the presence of a catalyst, such as iron(III) bromide, to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: It can be reduced to form 2-aminobenzothiazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Scientific Research Applications

2-Bromobenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Bromobenzothiazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction can disrupt various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 2-Chlorobenzothiazole
  • 2-Bromobenzothiophene
  • 2-Aminobenzothiazole
  • Benzothiazole

Comparison: 2-Bromobenzothiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. For instance, 2-Chlorobenzothiazole has a chlorine atom instead of bromine, leading to different chemical behavior and applications. Similarly, 2-Bromobenzothiophene has a sulfur atom in place of the nitrogen atom in the thiazole ring, resulting in different properties and uses .

Properties

IUPAC Name

2-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLMMVPCYXFPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021498
Record name 2-Bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-40-7
Record name 2-Bromobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobenzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-benzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-Bromobenzothiazole of interest to synthetic chemists?

A1: this compound serves as a versatile precursor for synthesizing diverse 2-substituted benzothiazole derivatives []. These derivatives are important due to their presence in natural products, pharmaceuticals, and other applications where their unique structural properties are valuable.

Q2: What is a novel method for utilizing this compound in synthesis, and what are its advantages?

A2: Direct insertion of activated zinc into this compound produces a stable organozinc reagent, 2-benzothiazolylzinc bromide []. This reagent readily undergoes palladium-catalyzed cross-coupling reactions with various electrophiles, including aryl iodides, anilines, and phenols, to yield the desired 2-substituted benzothiazoles under mild conditions []. This method offers advantages over traditional approaches that require pre-functionalization of the benzothiazole ring.

Q3: Can this compound be used to synthesize different isomers of benzo[d]imidazothiazoles?

A3: Yes, depending on the reaction conditions and the substituent at the 2-position of benzothiazole, different isomers can be obtained []. For instance, reacting α-methylenyl isocyanides with this compound under copper catalysis selectively forms benzo[d]imidazo[5,1-b]thiazoles []. Interestingly, using benzothiazoles with a C-H or C-C bond at the 2-position under similar conditions yields the isomeric benzo[d]imidazo[2,1-b]thiazoles through a rearrangement involving C-S bond cleavage and formation [].

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